1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 142935-03-3
VCID: VC21088200
InChI: InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1
SMILES: CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl
Molecular Formula: C16H24ClNO2S
Molecular Weight: 329.9 g/mol

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride

CAS No.: 142935-03-3

Cat. No.: VC21088200

Molecular Formula: C16H24ClNO2S

Molecular Weight: 329.9 g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride - 142935-03-3

Specification

CAS No. 142935-03-3
Molecular Formula C16H24ClNO2S
Molecular Weight 329.9 g/mol
IUPAC Name (1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride
Standard InChI InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)8-9-19-12-15(18)13-5-6-16-14(11-13)7-10-20-16;/h5-7,10-11,15,18H,3-4,8-9,12H2,1-2H3;1H/t15-;/m0./s1
Standard InChI Key BKMCUGFGPQNYHG-RSAXXLAASA-N
Isomeric SMILES CCN(CC)CCOC[C@@H](C1=CC2=C(C=C1)SC=C2)O.Cl
SMILES CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl
Canonical SMILES CCN(CC)CCOCC(C1=CC2=C(C=C1)SC=C2)O.Cl

Introduction

Chemical Identification and Structure

1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride is an optically active compound with the molecular weight of 329.9 g/mol . The molecule consists of a benzothiophene core structure with a functionalized side chain containing a diethylamino group. Its IUPAC name is (1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol;hydrochloride, indicating its existence as a hydrochloride salt . The compound possesses a chiral center, with the R(-) enantiomer demonstrating biological activity in experimental models .

Chemical Properties

The compound exhibits specific chemical properties that contribute to its pharmacological activity. The parent compound is identified in PubChem as CID 132523, described as (1R)-1-(1-benzothiophen-5-yl)-2-[2-(diethylamino)ethoxy]ethanol . The molecular structure includes several key functional groups that influence its pharmacokinetic properties:

PropertyValue
Molecular Weight329.9 g/mol
Molecular FormulaC16H23NO2S·HCl
CAS Registry Number142935-03-3
PubChem CID132522
StereochemistryR-enantiomer (biologically active)
InChIKeyBKMCUGFGPQNYHG-RSAXXLAASA-N

Pharmacological Profile

The pharmacological activities of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride span multiple biological systems, with notable effects on neuronal survival and neurotransmitter dynamics. Research findings indicate that this compound possesses multiple mechanisms of action that may contribute to its observed cognitive enhancement properties.

Neuroprotective Effects

One of the most significant properties of this compound is its neuroprotective capacity against various forms of neuronal injury. Experimental evidence indicates that T-588 demonstrates protective effects against three distinct models of cellular oxygen deprivation: normobaric hypoxia, histotoxic anoxia induced by potassium cyanide (KCN), and complete ischemia modeled by decapitation . In these models, oral administration of T-588 (30-100 mg/kg) showed significant and dose-dependent prolongation of survival time . This neuroprotective effect positions the compound as a potential therapeutic agent for conditions involving cerebral hypoxia or ischemia.

The comparative efficacy of T-588 against different models of oxygen deprivation suggests versatility in its neuroprotective mechanisms. Unlike other tested compounds such as tacrine and imipramine, which showed selective protection against specific models, T-588 demonstrated broad-spectrum neuroprotection across all tested paradigms .

Effects on Neurotransmitter Systems

The compound exhibits notable effects on neurotransmitter dynamics, particularly regarding noradrenaline (NA) release and uptake. Research has demonstrated that T-588 stimulates NA release from rat cerebral cortical slices through mechanisms distinct from those of traditional noradrenergic agents . Specifically, T-588 causes dose-dependent inhibition of [3H]NA uptake into brain slices, similar to the effects observed with desipramine, a known blocker of the NA carrier on the plasma membrane .

Electrophysiological Effects

Research on cerebellar function has revealed that T-588 can prevent long-term depression (LTD) of the parallel-fiber Purkinje synapse in rat cerebellar slices . This effect was observed across four different experimental paradigms: pairing parallel-fiber activation with climbing-fiber activation, direct depolarization, glutamic iontophoretic depolarization, or caffeine . The compound's ability to prevent LTD appears to be related to its capacity to reduce intracellular calcium concentration increases by blocking calcium release from intracellular stores .

Mechanisms of Action

The multifaceted pharmacological profile of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride suggests several potential mechanisms underlying its observed effects.

Modulation of Cholinergic Systems

Pharmacological investigations have revealed interactions between T-588 and cholinergic neurotransmission. The compound's anti-hypoxic effect was completely inhibited by pretreatment with scopolamine (1 mg/kg, i.p.), a muscarinic receptor antagonist . In contrast, the anti-anoxic effect was only partially inhibited by scopolamine, while its effect on ischemia remained unaffected . These differential responses to cholinergic blockade suggest that T-588 may engage multiple protective mechanisms, with varying degrees of dependence on cholinergic systems based on the specific type of neuronal insult.

Calcium Homeostasis Regulation

Evidence indicates that T-588 influences intracellular calcium dynamics, a critical factor in neuronal excitability and survival. The compound has been shown to reduce intracellular calcium concentration increases by blocking calcium release from intracellular stores . This calcium-regulating property may contribute significantly to both its neuroprotective capacity and its ability to modulate synaptic plasticity, particularly in preventing long-term depression at the parallel-fiber Purkinje synapse .

Modulation of Energy Metabolism

The neuroprotective effects of T-588 may also involve preservation of cerebral energy metabolism during hypoxic or ischemic conditions. Research has shown that hypoxia decreases cerebral contents of ATP, phosphocreatine, and glucose while increasing lactate levels in mice . The ability of T-588 to prolong survival time under these conditions suggests it may help maintain energy homeostasis during metabolic stress.

Experimental Models and Results

The pharmacological profile of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride has been established through various experimental models targeting different aspects of neuronal function and survival.

Survival in Hypoxia/Anoxia Models

In animal models of oxygen deprivation, T-588 demonstrated significant protective effects across multiple paradigms, as summarized in the following table:

Experimental ModelT-588 EffectComparison with Other Compounds
Normobaric hypoxiaDose-dependent prolongation of survival time (30-100 mg/kg, p.o.)More consistent than tacrine (effective) and imipramine (shortened survival)
Histotoxic anoxia by KCNDose-dependent prolongation of survival time (30-100 mg/kg, p.o.)More effective than tacrine (no effect) and similar to imipramine (protective)
Complete ischemia by decapitationDose-dependent prolongation of survival time (30-100 mg/kg, p.o.)More effective than both tacrine and imipramine (no effect)

Noradrenaline Release Studies

Research examining the effects of T-588 on noradrenaline dynamics revealed distinct mechanisms compared to traditional noradrenergic agents:

ParameterT-588 EffectComparison with Desipramine
[3H]NA uptakeDose-dependent inhibitionSimilar inhibitory effect
[3H]NA releaseStimulation even in presence of desipramine (10 μM)Not blocked by desipramine, unlike tyramine-stimulated release
Response to reserpineSimilar mechanism of actionDifferent mechanism (desipramine: reuptake inhibition)

Cerebellar Electrophysiology Studies

Electrophysiological investigations demonstrated T-588's effects on synaptic plasticity in cerebellar neurons:

Experimental ParadigmEffect of T-588Proposed Mechanism
Pairing PF with CF activationPrevention of LTDReduction of intracellular calcium
Direct depolarizationPrevention of LTDBlocking calcium release from intracellular stores
Glutamic iontophoretic depolarizationPrevention of LTDBlocking calcium release from intracellular stores
Caffeine stimulationPrevention of LTDAntagonism of caffeine-induced calcium release

Synthesis and Production

The synthesis of 1-(Benzo(b)thiophen-5-yl)-2-(2-(N,N-diethylamino)ethoxy)ethanol hydrochloride involves specific chemical processes to ensure the correct stereochemistry and purity of the final product. Patent information indicates specialized procedures for the production of this optically active compound . The manufacturing process likely involves the preparation of the benzothiophene core structure followed by attachment of the functionalized side chain containing the diethylamino group, with subsequent conversion to the hydrochloride salt form .

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